Tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate
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Overview
Description
Preparation Methods
The synthesis of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves several steps. One common method includes the reaction of acridine with 3-(methoxycarbonylphenyl)boronic acid and 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and cesium fluoride (CsF) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H2O) . The resulting product is then treated with sodium hydroxide (NaOH) to yield the desired compound .
Chemical Reactions Analysis
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under basic conditions to form the corresponding diacid.
Substitution Reactions: The acridine core can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves its interaction with molecular targets through its acridine core. This core can intercalate with DNA, disrupting its structure and function . Additionally, the compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate can be compared to other acridine derivatives and isophthalate esters. Similar compounds include:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Isophthalic Acid Esters: Commonly used in the production of polyesters and other polymers.
The uniqueness of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate lies in its combination of the acridine core with isophthalate ester groups, providing a versatile platform for various applications .
Properties
Molecular Formula |
C37H33NO8 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
diethyl 5-[7-[3,5-bis(ethoxycarbonyl)phenyl]acridin-2-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C37H33NO8/c1-5-43-34(39)28-15-24(16-29(20-28)35(40)44-6-2)22-9-11-32-26(13-22)19-27-14-23(10-12-33(27)38-32)25-17-30(36(41)45-7-3)21-31(18-25)37(42)46-8-4/h9-21H,5-8H2,1-4H3 |
InChI Key |
QEMIQDLRKGRXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC(=C5)C(=O)OCC)C(=O)OCC)N=C3C=C2)C(=O)OCC |
Origin of Product |
United States |
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